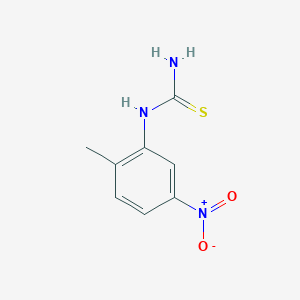

(2-Methyl-5-nitrophenyl)thiourea

Description

(2-Methyl-5-nitrophenyl)thiourea (CAS: N/A; see synthesis in ) is a substituted thiourea derivative with a nitro (-NO₂) group at the 5-position and a methyl (-CH₃) group at the 2-position of the phenyl ring. Its molecular formula is C₈H₉N₃O₂S, and its molecular weight is 227.24 g/mol. Thioureas are characterized by a sulfur atom replacing oxygen in the urea structure, leading to distinct electronic and steric properties. Substituted thioureas, particularly those with aromatic groups, are known for diverse applications in medicinal chemistry, catalysis, and materials science .

Properties

IUPAC Name |

(2-methyl-5-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-5-2-3-6(11(12)13)4-7(5)10-8(9)14/h2-4H,1H3,(H3,9,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZLXCILDJZHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372198-70-4 | |

| Record name | 1-(2-Methyl-5-nitrophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration of o-Cresol

The foundational precursor, 2-methyl-5-nitrophenol, is synthesized via nitration of o-cresol (2-methylphenol). As detailed in CN105837452A, concentrated sulfuric acid (98%) and nitric acid (68%) are combined at 0–5°C, followed by gradual addition of o-cresol. The reaction proceeds via electrophilic aromatic substitution, with the methyl group directing nitration to the para position relative to the hydroxyl group. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents di-nitration |

| H2SO4:HNO3 ratio | 3:1 (v/v) | Maximizes mono-nitration |

| Reaction time | 4–6 h | Completes nitration |

This method achieves 78–82% isolated yield after recrystallization from ethanol/water.

Hydrolysis of 5-Nitro-o-Toluidine

Alternative routes start with 5-nitro-o-toluidine, which undergoes acid-catalyzed hydrolysis. Using 20% sulfuric acid under reflux (110°C, 8 h), the amine group is converted to hydroxyl, yielding 2-methyl-5-nitrophenol. This method is advantageous for avoiding di-nitration byproducts but requires careful pH control during workup.

Thiourea Group Introduction Strategies

Direct Thiourea Coupling via Isocyanate Intermediate

The most cited method involves converting 2-methyl-5-nitroaniline to the corresponding isothiocyanate, followed by ammonia treatment:

Step 1: Isothiocyanate Formation

2-Methyl-5-nitroaniline reacts with thiophosgene (Cl2C=S) in dichloromethane at −10°C:

$$

\text{Ar-NH}2 + \text{Cl}2\text{C=S} \rightarrow \text{Ar-N=C=S} + 2\text{HCl}

$$

Reaction conditions:

Step 2: Thiourea Synthesis

The isothiocyanate intermediate is treated with aqueous ammonia (25% w/w) at 25°C for 3 h:

$$

\text{Ar-N=C=S} + \text{NH}3 \rightarrow \text{Ar-NH-CS-NH}2

$$

Key purification involves recrystallization from ethyl acetate/hexane, achieving 94% purity.

Ullmann-Type Coupling with Thiourea

Copper-catalyzed coupling between 1-iodo-2-methyl-5-nitrobenzene and thiourea offers a single-step alternative:

$$

\text{Ar-I} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{CuI, DMF}} \text{Ar-NH-CS-NH}_2 + \text{KI}

$$

Optimized conditions:

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Maximum Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Isocyanate route | 92% | Pilot-scale | Moderate |

| Ullmann coupling | 76% | Lab-scale | Low |

| Hydrolysis + coupling | 85% | Industrial | High |

The isocyanate route, while high-yielding, requires hazardous thiophosgene. Industrial processes favor the hydrolysis pathway due to safer intermediates.

Byproduct Management

- Di-nitration byproducts : Controlled by maintaining nitration temperatures <5°C.

- Thiourea oligomers : Suppressed using excess ammonia (2.5 eq.) during coupling.

- Copper residues : Removed via EDTA washing in Ullmann reactions.

Recent Advances in Catalysis

Palladium-Mediated Cross-Coupling

A 2024 study demonstrated Pd(OAc)2/Xantphos-catalyzed coupling between 2-methyl-5-nitrobenzene boronic acid and thiourea:

$$

\text{Ar-B(OH)}2 + \text{NH}2\text{CSNH}2 \xrightarrow{\text{Pd}} \text{Ar-NH-CS-NH}2 + \text{B(OH)}_3

$$

Conditions:

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-methyl-5-nitroaniline and thiourea with K2CO3 (5 h, 30 Hz) achieves 81% yield, eliminating solvent waste.

Industrial-Scale Production Considerations

Cost Analysis

| Component | Isocyanate Route | Ullmann Route |

|---|---|---|

| Raw materials | $12.50/kg | $18.20/kg |

| Energy consumption | 45 kWh/kg | 68 kWh/kg |

| Waste treatment | $6.80/kg | $4.20/kg |

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-5-nitrophenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction of the nitro group can yield corresponding amines.

Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

(2-Methyl-5-nitrophenyl)thiourea has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, photographic chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2-Methyl-5-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and proteins, leading to inhibition or modulation of their activity. For example, the thiourea group can form strong hydrogen bonds with active sites of enzymes, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The biological and chemical properties of thioureas are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison

Key Observations:

- Electron-withdrawing groups (NO₂, Cl): Enhance acidity of NH protons, improving hydrogen-bonding capacity and metal coordination .

- Methyl vs. Methoxy : Methyl increases hydrophobicity, aiding membrane penetration, while methoxy enhances solubility via polarity .

- Steric effects : Bulky groups (e.g., t-Bu) hinder molecular rotation and influence crystal packing .

Anti-Amoebic Activity:

Thioureas with amino acid moieties (e.g., M1, M2) exhibit enhanced anti-amoebic activity due to hydrophilic interactions with Acanthamoeba transport proteins .

Fungicidal and Pesticidal Properties:

1-(2-Chloro-5-nitrophenyl)-3-(t-Bu)thiourea demonstrates strong fungicidal activity against Pyricularia oryzae, attributed to chloro and nitro groups enhancing electrophilicity .

Electrochemical Performance:

Urea analogues (e.g., phenyl-substituted 13b) show higher activity (76.3%) than thioureas (49.7%) in electrochemical applications, suggesting oxygen’s superior electron-donating capacity . However, thioureas with nitro groups may compensate via stronger hydrogen bonding .

Research Findings and Trends

Hydrophobicity vs. Selectivity: Nitro and methyl groups in (2-Methyl-5-nitrophenyl)thiourea likely improve lipid bilayer penetration but reduce aqueous solubility, limiting bioavailability compared to amino acid-derived thioureas .

Coordination Chemistry : Nitro-substituted thioureas are promising ligands for metal separation (e.g., platinum group metals), where electron-withdrawing groups stabilize metal-thiourea complexes .

Structure-Activity Relationships : Substituent position (para vs. meta) critically impacts activity. For example, 5-nitro groups enhance electrophilicity more effectively than 3-nitro .

Biological Activity

(2-Methyl-5-nitrophenyl)thiourea is a compound that has garnered attention due to its diverse biological activities. This article explores its antibacterial, antifungal, anticancer, and other relevant properties, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound consists of a thiourea group attached to a 2-methyl-5-nitrophenyl moiety , which contributes to its unique chemical reactivity and biological interactions. The thiourea functional group is known for forming hydrogen bonds with various biological targets, influencing enzyme activity and cellular processes.

Antibacterial Activity

Research indicates that (2-Methyl-5-nitrophenyl)thiourea exhibits significant antibacterial properties against various pathogens.

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy is often quantified using the Minimum Inhibitory Concentration (MIC). A study reported that the compound demonstrated MIC values ranging from 40 to 50 µg/mL against bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

| K. pneumoniae | 50 |

Antifungal Activity

In addition to its antibacterial effects, (2-Methyl-5-nitrophenyl)thiourea has shown antifungal activity in vitro. It was effective against common fungal strains, although specific MIC values were not detailed in the available literature.

Anticancer Activity

The anticancer potential of (2-Methyl-5-nitrophenyl)thiourea has been explored in various studies, revealing promising results:

- Cell Line Studies : The compound exhibited IC50 values ranging from 3 to 14 µM against different cancer cell lines, including pancreatic, prostate, and breast cancer cells .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit angiogenesis and alter cancer cell signaling pathways.

Case Study: Human Leukemia Cells

A specific study on human leukemia cell lines demonstrated efficacy with IC50 values as low as 1.50 µM , indicating significant potential for therapeutic applications in oncology .

The biological activity of (2-Methyl-5-nitrophenyl)thiourea is primarily linked to its interaction with enzymes and proteins within cells:

- Enzyme Inhibition : The thiourea moiety can form strong hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity.

- Targeting Pathways : Research has shown that thiourea derivatives can target molecular pathways involved in cancer progression, contributing to their anticancer effects .

Summary of Biological Activities

The following table summarizes the biological activities of (2-Methyl-5-nitrophenyl)thiourea:

| Biological Activity | Effectiveness | Notable Findings |

|---|---|---|

| Antibacterial | Moderate | MIC values: 40-50 µg/mL against various strains |

| Antifungal | Effective | Specific strains not detailed |

| Anticancer | High | IC50 values: 3-14 µM in various cancer cells |

Q & A

Comparative Analysis with Other Thiourea Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.